Chiral Purity and Enantiomeric Excess (ee) for Reliable Synthesis
The (S)-enantiomer is a critical chiral intermediate. The synthesis of this compound typically involves enantioselective reduction, with reported protocols achieving a crude optical purity of 76% ee as determined by chiral gas chromatography (GC) [1]. Commercial vendors specify a minimum purity of 95-98% for the compound, with batch-specific QC data (NMR, HPLC, GC) available to confirm enantiomeric integrity . This level of specification is crucial for downstream asymmetric synthesis, ensuring that the final drug candidate's stereochemistry is controlled and that the desired biological activity is maintained.
| Evidence Dimension | Enantiomeric Purity (ee) |
|---|---|
| Target Compound Data | 76% ee (crude product from patent synthesis) [1]; Commercial: ≥95-98% |
| Comparator Or Baseline | Racemic mixture (CAS 187085-97-8): 0% ee |
| Quantified Difference | Target compound has defined, measurable ee, essential for chiral applications. |
| Conditions | Chiral GC analysis [1]; Vendor QC using NMR, HPLC, GC . |
Why This Matters
Defined enantiopurity is non-negotiable for reproducible, stereospecific drug synthesis and avoiding off-target effects from the undesired enantiomer.
- [1] Central Glass Company, Limited. (2004). Process for producing optically active 1-(fluoro- or trifluoromethyl-substituted phenyl) ethylamine. US Patent US6797842 B2. View Source
